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Compound of Interest

6-Bromo-5-methyl-

Compound Name: , o
[1,2,4]triazolo[4, 3-a]pyridine

CAS No.: 1427413-92-0

Cat. No.: B6306277

Get Quote

The pharmacological utility of the triazolopyridine core stems from its structural and electronic
mimicry of purine bases, which facilitates precise

-stacking interactions within the ATP-binding pockets of various target enzymesl[1].

The strategic placement of a bromine atom at the 6-position introduces two critical advantages:

» Electronic and Steric Modulation: The electronegative bromine atom alters the electron
density of the bicyclic core and increases the overall lipophilicity (LogP) of the molecule. This
enhances binding affinity within deep, hydrophobic enzymatic pockets.

o Synthetic Versatility: While the triazolopyridine core provides the biological anchor, the 6-
bromo substituent acts as a highly reactive handle for late-stage functionalization. It is
primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing
medicinal chemists to rapidly elaborate the scaffold into complex bioactive molecules like
Type | c-Met inhibitors[1].
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Primary Biological Targets and Mechanisms of
Action

Kinase Inhibition (Oncology) Dysregulation of kinase signaling is a hallmark of numerous
malignancies. 6-Bromo-triazolopyridine derivatives, such as 6-bromo-3-(methylthio)-
[1,2,4]triazolo[4,3-a]pyridine, are pivotal in synthesizing inhibitors that target the ATP-binding
site of kinases like c-Met and Epidermal Growth Factor Receptor (EGFR)[1][2]. By
competitively binding to the hinge region, these derivatives block the phosphorylation of
downstream effectors (e.g., AKT, ERK), thereby inducing cell cycle arrest and apoptosis in
cancer cells[2].

Epigenetic Modulation (Dual JAK/HDAC Inhibition) Recent advancements have successfully
merged the triazolopyridine pharmacophore with hydroxamic acid groups to create dual
inhibitors targeting both Janus Kinase (JAK) and Histone Deacetylase (HDAC). These
derivatives exhibit submicromolar antiproliferative activity against breast cancer (MDA-MB-231)
and multiple myeloma (RPMI-8226) cell lines by simultaneously disrupting cytokine-mediated
signaling and epigenetic regulation[3].

Antimicrobial Activity Beyond oncology, the 6-bromo-[1,2,4]triazolo[1,5-a]pyridine scaffold has
been conjugated with oxazolidinones to combat multidrug-resistant bacteria. These derivatives
demonstrate exceptional in vitro antibacterial activity against methicillin-resistant
Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) by
inhibiting bacterial protein synthesis, offering a promising alternative to linezolid[4].
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Mechanism of action: 6-bromo-triazolopyridines inhibiting kinase-mediated signaling pathways.
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Quantitative Biological Activity

The following table synthesizes the quantitative biological efficacy of key 6-bromo-

triazolopyridine derivatives across different therapeutic areas, allowing for rapid comparative

analysis.

Compound Class / .
L Primary Target(s)
Derivative

Biological Activity
(IC50 / MIC)

Mechanism of
Action

Triazolopyridine-
Hydroxamic Acid JAK1 / HDAC6

(Compound 19)

146 nM / 8.75 nM

Dual Kinase and
Epigenetic
Inhibition[3]

Triazolopyridine-
MDA-MB-231 (Breast

Apoptosis induction

Hydroxamic Acid c ) Submicromolar (IC50)  via JAK-STAT
ancer
(Compound 19) blockade[3]
Oxazolidinone- . .
) o 2 Ribosomal protein
Triazolopyridine MRSA/VRE o
synthesis inhibition[4]
(Compounds 18, 23) g/mL (MIC)
Pyrazolo- ATP-competitive
Y o EGFR / HCC1937 r-11 P
triazolopyrimidine Cell EGFR/AKT pathway
ells
(Compound 1) M (IC50) inhibition[2]

Experimental Workflows and Methodologies

To translate these scaffolds into viable drug candidates, rigorous and reproducible

methodologies are required. The following protocols are designed as self-validating systems,

ensuring that every step provides intrinsic feedback on its success.

Protocol 1: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling This protocol

details the substitution of the 6-bromo position to generate diverse libraries for biological

screening.

e Reagent Loading: Charge a Schlenk flask with 6-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0

eq), the desired arylboronic acid (1.2 eq), and
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(0.05 eq).

o Causality: The bidentate dppf ligand is specifically chosen because its wide bite angle
facilitates the crucial reductive elimination step, while preventing premature catalyst
precipitation (palladium black formation)[1].

e Solvent and Base Addition: Add a degassed mixture of 1,4-dioxane and agueous

(2.0 eq).

o Causality: The biphasic system ensures the base efficiently coordinates with the boronic
acid to form a reactive, electron-rich boronate complex, which is mandatory to accelerate
the transmetalation step.

o Degassing (Critical Step): Sparge the solution with Argon for 15 minutes.

o Causality & Self-Validation: Oxygen rapidly oxidizes the active Pd(0) species to an inactive
Pd(ll) state. A successful, oxygen-free initiation is self-validated by a distinct color shift
from red-orange to a deep, homogeneous dark red upon heating, indicating active catalyst

turnover[1].

» Reaction & Isolation: Seal and heat to 90°C for 8-12 hours. Monitor conversion via LC-MS.
Upon completion, filter through a Celite pad to trap insoluble palladium residues, followed by
standard aqueous workup and silica gel chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET) Cellular toxicity must be correlated with
direct target engagement. This protocol describes an isolated enzyme assay for evaluating

kinase inhibition.

o Compound Preparation: Prepare a 10-point dilution series of the triazolopyridine derivative in
100% DMSO. Transfer to the assay plate such that the final DMSO concentration is

1%.

o Causality: Exceeding 1% DMSO can induce localized solvent-driven denaturation of the

kinase, leading to false-positive inhibition readouts.
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e Enzyme-Substrate Incubation: Mix the inhibitor with recombinant kinase (e.g., JAK1 or c-
Met) and a fluorescently labeled peptide substrate in assay buffer containing

and Dithiothreitol (DTT).

o Causality: DTT is essential to maintain the catalytic cysteine residues in a reduced state,
preventing oxidative cross-linking that would artificially lower enzyme activity.

e Reaction Initiation: Add ATP at a concentration exactly equal to its established

value for the specific kinase.

o Causality: Running the assay at the

of ATP ensures the system is highly sensitive to competitive inhibitors (like
triazolopyridines) that target the hinge region. If ATP concentration is too high, the inhibitor
will be outcompeted, yielding artificially high IC50 values.

» Detection & Self-Validation: Stop the reaction and add a Terbium-labeled anti-phospho
antibody.

o Causality & Self-Validation: Time-Resolved Fluorescence Resonance Energy Transfer
(TR-FRET) is utilized because it introduces a time delay before measurement. This allows
transient background auto-fluorescence (often caused by the aromatic triazolopyridine
compounds themselves) to decay, ensuring that the measured signal is exclusively
derived from the specific enzymatic phosphorylation event.
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Step-by-step experimental workflow for the synthesis and biological screening of derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
e 2. mdpi.com [mdpi.com]
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e 4. Potent Oxazolidinone Antibacterials with Heteroaromatic C-Ring Substructure - PMC
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Hypothesis]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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